Product packaging for alpha-Carboline-15N2(Cat. No.:)

alpha-Carboline-15N2

Cat. No.: B564853
M. Wt: 170.18 g/mol
InChI Key: BPMFPOGUJAAYHL-ULRYTFMMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of the Alpha-Carboline Chemical Scaffold in Medicinal Chemistry

The alpha-carboline framework, chemically known as 9H-pyrido[2,3-b]indole, is a heterocyclic aromatic compound consisting of a pyridine (B92270) ring fused to an indole (B1671886) backbone. frontiersin.orgnih.govresearchgate.net This structure is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile foundation for drug discovery. researchgate.net

The significance of the alpha-carboline scaffold stems from its presence in a variety of natural products and synthetically derived molecules that exhibit a broad spectrum of biological activities. nih.govnih.gov For instance, the natural product neocryptolepine, which contains an alpha-carboline core, is isolated from the African plant Cryptolepis sanguinolenta and has been traditionally used to treat ailments like malaria and fever. frontiersin.orgnih.gov Furthermore, synthetic derivatives have been developed targeting a range of diseases. A notable example is implitapide, an alpha-carboline-containing molecule that entered clinical trials as a microsomal triglyceride transfer protein (MTP) inhibitor for atherosclerosis. frontiersin.orgnih.gov The diverse biological activities associated with this scaffold, including antitumor and anti-Alzheimer's disease properties, underscore its importance in the development of new therapeutic agents. nih.gov

Principles and Significance of Stable Isotope Labeling in Mechanistic Chemical Biology

Stable isotope labeling is a powerful, non-radioactive technique used to trace the journey of atoms and molecules through chemical reactions or complex biological systems. wikipedia.org The method involves strategically replacing one or more atoms in a molecule with their heavier, stable isotopes. wikipedia.org Commonly used stable isotopes in biological and chemical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.comthermofisher.com

The core principle of this technique is that isotopically labeled molecules are chemically almost identical to their unlabeled counterparts and thus participate in biological processes in the same way. fiveable.me However, the mass difference imparted by the heavy isotope allows them to be detected and distinguished by sensitive analytical methods, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgacs.org

The significance of stable isotope labeling in mechanistic chemical biology is profound. It enables researchers to:

Elucidate Metabolic Pathways: By feeding cells with labeled substrates, scientists can track the incorporation of the isotope into various metabolites, mapping out complex metabolic networks. nih.gov

Determine Reaction Mechanisms: The technique helps in understanding the step-by-step process of chemical reactions by tracking the position of the labeled atoms from reactants to products. symeres.com

Quantify Biomolecules: Labeled compounds are often used as internal standards in mass spectrometry for the precise quantification of proteins, metabolites, and other biomolecules. symeres.com

Study Drug Metabolism: It is an indispensable tool in pharmacology for identifying drug metabolites and understanding the pharmacokinetics of a drug candidate. acs.org

Below is a table summarizing the properties of common stable isotopes used in research.

IsotopeNatural Abundance (%)Nuclear Spin (I)Application HighlightsAnalytical Technique
¹³C 1.111/2Metabolic flux analysis, structural elucidationNMR, MS
¹⁵N 0.371/2Protein structure and dynamics, nitrogen metabolism studiesNMR, MS
²H (D) 0.0151Mechanistic studies (kinetic isotope effect), metabolic pathway tracingMS, NMR
¹⁸O 0.200Tracing biochemical processes and environmental systemsMS

Rationale for ¹⁵N Isotopic Labeling in Alpha-Carboline Investigations

The rationale for employing dual nitrogen-15 labeling to create alpha-Carboline-¹⁵N₂ is directly linked to the structure of the alpha-carboline scaffold and the specific questions researchers aim to answer. The alpha-carboline molecule contains two nitrogen atoms—one in the indole ring and one in the pyridine ring. Labeling both of these atoms with the ¹⁵N isotope provides a powerful and precise tool for investigation.

The primary analytical benefits of using alpha-Carboline-¹⁵N₂ are realized in mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS): In MS analysis, replacing two ¹⁴N atoms (the common isotope) with two ¹⁵N atoms results in a predictable mass increase of two daltons (+2 Da) for the labeled molecule compared to its unlabeled version. This distinct mass shift allows for the unambiguous identification and tracking of the alpha-carboline molecule and its subsequent metabolites within a complex biological matrix, such as blood plasma or cell lysate. thermofisher.comdoi.org This is crucial for studying how the core scaffold is metabolized and distributed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N is an NMR-active nucleus (spin I=1/2), just like ¹³C and ¹H. sigmaaldrich.com Incorporating ¹⁵N into the alpha-carboline scaffold allows for advanced NMR experiments that can provide detailed information about the molecule's electronic environment and three-dimensional structure. symeres.comsigmaaldrich.com Furthermore, it enables the study of interactions between the alpha-carboline derivative and its biological targets, such as proteins or nucleic acids, by monitoring changes in the ¹⁵N chemical shifts upon binding.

The table below illustrates the expected mass difference in a mass spectrometry experiment, which is a foundational aspect of tracing studies using alpha-Carboline-¹⁵N₂.

CompoundMolecular FormulaExact Mass (Monoisotopic)Mass Difference (Da)
alpha-Carboline C₁₁H₈N₂168.0687-
alpha-Carboline-¹⁵N₂ C₁₁H₈¹⁵N₂170.0628+1.9941

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2 B564853 alpha-Carboline-15N2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-(115N)pyridino[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13)/i12+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMFPOGUJAAYHL-ULRYTFMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C([15NH]2)[15N]=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Alpha Carboline 15n2

Fundamental Synthetic Approaches to the Alpha-Carboline Core

The construction of the tricyclic α-carboline (9H-pyrido[2,3-b]indole) framework can be achieved through various modern synthetic strategies. These methods primarily focus on the efficient formation of the central pyridine (B92270) ring fused to an indole (B1671886) moiety.

Palladium-Catalyzed Cross-Coupling Reactions, including Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds, making them highly suitable for α-carboline synthesis. rsc.org A prevalent strategy involves a sequential process of intermolecular C–N bond formation followed by an intramolecular C–C bond formation. rsc.org

The Buchwald-Hartwig amination is a key reaction in this context, enabling the coupling of amines with aryl halides. wikipedia.orgacsgcipr.org In a typical synthesis of the α-carboline skeleton, an appropriately substituted aniline (B41778) is coupled with a dihalopyridine, such as 2,3-dichloropyridine (B146566) or 2,3-dibromopyridine. nih.govnih.gov This initial amination is followed by a second, intramolecular palladium-catalyzed arylation (e.g., a Heck or Suzuki-type coupling) to close the third ring and form the final α-carboline structure. rsc.orgnih.gov This one-pot sequential approach, which combines an initial aryl amination with a subsequent intramolecular arylation, provides a direct and efficient route to various substituted α-carbolines from readily available starting materials. nih.gov

The choice of palladium catalyst, ligands, and base is critical for the success of these reactions. libretexts.org Bidentate phosphine (B1218219) ligands like BINAP and DPEPhos, as well as sterically hindered monophosphine ligands, have proven effective in promoting these transformations. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Synthesis of α-Carbolines

Starting Materials Catalyst/Ligand Conditions Yield Reference
2,3-Dichloropyridine, Aniline Pd₂(dba)₃ / DPEPhos NaOt-Bu, Toluene, 110 °C 85% nih.gov
2,3-Dibromopyridine, 4-Methoxyaniline Pd(OAc)₂ / BINAP Cs₂CO₃, Toluene, 100 °C 94% nih.gov

Intramolecular Cyclization and Annulation Strategies, such as Heck Cyclization

Intramolecular cyclization reactions provide a powerful means to construct the carboline ring system, often with high efficiency and control over regiochemistry. The intramolecular Heck reaction, in particular, has been widely applied for the synthesis of various heterocyclic and carbocyclic rings. organicreactions.orgwikipedia.org This reaction involves the palladium(0)-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. wikipedia.org

For α-carboline synthesis, this strategy typically involves a precursor containing an indole ring with an appropriate alkenyl side chain attached to a nitrogen or carbon atom, positioned to facilitate ring closure. While more commonly documented for the synthesis of β- and γ-carbolinones, the principles of the intramolecular Heck reaction are broadly applicable to the formation of fused heterocyclic systems. researchgate.net The reaction proceeds under mild conditions and demonstrates high functional group tolerance, making it a versatile tool in complex molecule synthesis. organicreactions.org

Annulation strategies, where a new ring is built onto an existing indole scaffold, are also common. frontiersin.orgnih.gov For instance, 2-sulfonamidoindoles can react with acetoxy allenoates under phosphine catalysis. Depending on the reaction temperature, this method can yield either dihydro-α-carboline or fully aromatized α-carboline structures through a sequence of steps including Michael addition, rearrangements, and aza-Michael addition. frontiersin.orgnih.gov

Electrocyclic Cyclization Routes from 3-Nitrovinylindoles

Electrocyclic reactions represent another pathway for the formation of fused ring systems. Research has demonstrated that 3-nitrovinylindoles can serve as precursors for the synthesis of the carboline scaffold. nih.govresearchgate.net Specifically, microwave-assisted electrocyclic cyclization of the aci-nitro form of 3-nitrovinylindoles, which act as heterotrienes, has been successfully employed to synthesize β-carbolines. nih.govacs.org

This process can be initiated under a few different conditions, including microwave irradiation of the 3-nitrovinylindoles in butanol or by using a Boc-protected indole that deprotects during the reaction. nih.govresearchgate.net A subsequent one-pot reduction efficiently converts the intermediate into the final β-carboline product. nih.gov While this specific methodology has been detailed for the synthesis of β-carbolines, including natural products like norharmane and harmane, it highlights the potential of electrocyclization of indole-based precursors for accessing the broader carboline family of compounds. nih.govnih.gov

Multi-Component and Cascade Reaction Development

Multi-component reactions (MCRs) and cascade sequences offer significant advantages in terms of efficiency and atom economy by constructing complex molecules in a single operation. Several such strategies have been developed for the synthesis of α-carbolines. researchgate.net

One notable example is a three-component tandem reaction involving acid chlorides, terminal alkynes, and 2-aminoindole hydrochlorides. acs.org This process proceeds via a regioselective [3+3] cyclocondensation in an aqueous medium to furnish highly diversified α-carboline derivatives. acs.org Another metal-free cascade reaction utilizes Morita-Baylis-Hillman (MBH) acetates derived from nitroalkenes, which react regioselectively with tosyliminoindolines to form α-carbolines in high yields under mild conditions. acs.org

Other established, albeit sometimes harsher, methods for α-carboline synthesis include the modified Graebe-Ullmann reaction (thermal or photochemical cyclization of pyridylbenzotriazoles) and Diels-Alder cycloaddition strategies. frontiersin.orgresearchgate.netresearchgate.net These varied MCR and cascade approaches provide flexible entry points to the α-carboline core, accommodating a wide range of substituents. frontiersin.orgresearchgate.net

Table 2: Overview of Multi-Component/Cascade Syntheses for α-Carbolines

Reaction Type Key Precursors Conditions Key Features Reference
[3+3] Cyclocondensation Acid chlorides, Terminal alkynes, 2-Aminoindole hydrochlorides Aqueous medium High diversification, One-pot acs.org
[3+3] Annulation MBH acetates of nitroalkenes, Tosyliminoindolines Metal-free, mild High yields, Short reaction time acs.org
Phosphine-Catalyzed Annulation 2-Sulfonamidoindoles, Acetoxy allenoates 80 °C Aromatization via aza-Claisen rearrangement frontiersin.orgnih.gov

Targeted Strategies for ¹⁵N Isotopic Incorporation

The synthesis of alpha-Carboline-15N2 requires the specific incorporation of two ¹⁵N atoms into the heterocyclic core. This is typically achieved not by labeling the final product, but by using isotopically enriched precursors in one of the synthetic routes described above. nih.gov

Synthesis of ¹⁵N-Labeled Precursors for Alpha-Carboline Construction

The key to synthesizing this compound is the preparation of building blocks where the nitrogen atoms destined for the final ring system are ¹⁵N isotopes. Common sources of ¹⁵N for chemical synthesis include ¹⁵NH₄Cl, ¹⁵N-labeled nitrates, and ¹⁵N-labeled amino acids like glycine-¹⁵N. alfa-chemistry.comrsc.orgresearchgate.net

For syntheses based on palladium-catalyzed cross-coupling (Section 2.1.1), one would require a ¹⁵N-labeled aniline and a pyridine precursor containing a ¹⁵N atom.

¹⁵N-Anilines: A reported nitrogen replacement process allows for the direct incorporation of the ¹⁵N atom from glycine-¹⁵N into anilines. This method involves the cleavage of the C–N bond of an existing aniline, driven by dearomatization, and subsequent incorporation of the labeled nitrogen. rsc.org This provides a direct route to the ¹⁵N-aniline precursor needed for a Buchwald-Hartwig reaction.

¹⁵N-Pyridines: The synthesis of ¹⁵N-labeled pyridine heterocycles can be more complex, often requiring de novo ring construction using a ¹⁵N source like ¹⁵NH₃. Alternatively, skeletal editing methods are emerging that can directly swap a ¹⁴N atom in a pre-formed ring for a ¹⁵N atom, for example, by using a ¹⁵N-enriched aspartate-derived reagent. nih.govchemrxiv.org

By employing a ¹⁵N-labeled aniline and a ¹⁵N-labeled 2,3-dihalopyridine in a sequential palladium-catalyzed amination and intramolecular arylation, one could construct the this compound skeleton with the isotopic labels precisely positioned. nih.gov This general strategy of preparing labeled precursors is applicable to nearly all synthetic routes, ensuring that the heavy isotopes are incorporated efficiently and specifically. nih.gov

Regioselective ¹⁵N Incorporation into the Alpha-Carboline System

Achieving regioselective incorporation of ¹⁵N atoms into the α-carboline framework is a critical challenge in the synthesis of α-Carboline-¹⁵N₂. The precise placement of the isotopic labels is paramount for their utility in spectroscopic and mechanistic studies. Several synthetic strategies have been devised to control the position of the ¹⁵N atoms, often relying on the use of ¹⁵N-labeled precursors that are then elaborated into the final carboline structure.

One prominent method involves the palladium-catalyzed intramolecular arylation of ortho-bromo-substituted anilinopyridines. researchgate.net This approach allows for the specific placement of a ¹⁵N label in either the indole or the pyridine portion of the α-carboline, depending on which of the initial aniline or aminopyridine fragments is isotopically labeled. Another versatile strategy is the modified Graebe-Ullman reaction, which involves the thermolysis of a pyridylbenzotriazole to extrude nitrogen and form the C4a-C4b bond of the α-carboline. researchgate.net By synthesizing the pyridylbenzotriazole precursor with ¹⁵N atoms at the desired positions, a regiocontrolled synthesis of α-Carboline-¹⁵N₂ can be achieved.

Furthermore, metal-free [2 + 2 + 2] cycloaddition reactions of functionalized alkyne-nitriles with ynamides have emerged as an environmentally friendly and highly regioselective method for synthesizing amino-substituted α-carbolines. nih.gov This methodology offers a powerful tool for introducing ¹⁵N labels by using ¹⁵N-labeled ynamides or alkyne-cyanamides, providing access to a variety of specifically labeled α-carboline derivatives in good to excellent yields. nih.gov The choice of synthetic route is often dictated by the availability of the labeled starting materials and the desired final substitution pattern on the α-carboline core.

Optimization of Reaction Conditions for Enhanced Yields and Isotopic Purity of this compound

The optimization of reaction conditions is a crucial step in any synthetic sequence, but it takes on particular importance when working with expensive isotopically labeled materials. The primary goals are to maximize the chemical yield and ensure high isotopic purity in the final product. Key parameters that are systematically varied include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in palladium-catalyzed cross-coupling reactions used to construct the α-carboline skeleton, the choice of ligand and palladium precursor can have a profound impact on the reaction's efficiency. nih.gov Solvents also play a critical role; for example, in the synthesis of substituted α-carbolines, a switch from N,N-dimethylformamide (DMF) to N-methylacetamide (NMA) can completely change the regioselectivity of the reaction, leading to different isomers. chemistryviews.org

The following table summarizes key reaction parameters and their typical effects on the synthesis of carboline derivatives, which are principles applicable to the synthesis of α-Carboline-¹⁵N₂.

ParameterEffect on ReactionExample Application
Catalyst Influences reaction rate and selectivity. Different palladium catalysts can favor different coupling pathways. nih.govUse of Pd(bpy)Cl₂ in the [3+3] annulation for α-carboline synthesis. chemistryviews.org
Solvent Can control the regioselectivity of the reaction by stabilizing different intermediates. chemistryviews.orgDMF favors the formation of 4-substituted α-carbolines, while NMA leads to 2-substituted isomers. chemistryviews.org
Temperature Affects the reaction rate and can influence the product distribution. Higher temperatures can sometimes lead to undesired side reactions or decomposition. nih.govIn the synthesis of β-carbolines, raising the temperature from 200 °C to 220 °C shortened the reaction time but slightly reduced the yield. nih.gov
Base Used to facilitate deprotonation steps and can influence the overall reaction pathway.NaOAc is used as a base in the palladium-catalyzed [3+3] annulation. chemistryviews.org

Careful purification of the final product, often through techniques like column chromatography or recrystallization, is essential to remove any unlabeled or partially labeled byproducts, thereby ensuring high isotopic purity.

Synthetic Routes to Functionalized this compound Analogues for Mechanistic Probes

The synthesis of functionalized α-Carboline-¹⁵N₂ analogues is of great interest for their use as mechanistic probes in biological and chemical systems. These analogues are designed with specific substituents that can act as reporters (e.g., fluorescent tags), reactive groups for covalent modification of target molecules, or modulators of the compound's physicochemical properties.

A variety of synthetic strategies can be employed to introduce functional groups onto the α-carboline core. These can be broadly categorized into two approaches: de novo synthesis using functionalized starting materials, or post-synthetic modification of the pre-formed α-Carboline-¹⁵N₂ skeleton.

The de novo approach often provides better control over the position of the functional group. For example, a substituted aniline or aminopyridine can be used in the initial coupling reactions to introduce substituents at specific positions on the aromatic rings. researchgate.net The metal-free [2 + 2 + 2] cycloaddition is also well-suited for this approach, as it tolerates a wide range of functional groups on the alkyne and ynamide precursors. nih.gov

Post-synthetic modification involves reacting the parent α-Carboline-¹⁵N₂ with various reagents to introduce new functionalities. This can be more challenging due to the potential for multiple reactive sites on the carboline ring system, but it offers a more direct route to a library of analogues from a common intermediate.

The table below provides examples of functional groups that could be incorporated into α-Carboline-¹⁵N₂ analogues and their potential applications as mechanistic probes.

Functional GroupPotential ApplicationSynthetic Strategy
Amino (-NH₂) Can be used for bioconjugation or as a handle for further derivatization.Reduction of a nitro group or direct introduction via amination reactions.
Halogen (-Br, -I) Can serve as a precursor for further cross-coupling reactions or as a heavy atom for crystallographic studies.Electrophilic halogenation of the carboline ring.
Azide (B81097) (-N₃) A versatile group for "click chemistry" reactions and photoaffinity labeling.Nucleophilic substitution of a halide or diazotization of an amino group followed by reaction with an azide salt.
Alkyne (-C≡CH) Another key functional group for "click chemistry" reactions.Sonogashira coupling of a halogenated carboline with a terminal alkyne.

The development of robust synthetic routes to these functionalized, isotopically labeled probes is essential for advancing our understanding of the molecular mechanisms underlying the biological activities of α-carboline derivatives. nih.gov

Spectroscopic and Analytical Characterization of Alpha Carboline 15n2

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, and its utility is enhanced when analyzing isotopically labeled species like alpha-Carboline-15N2.

¹⁵N NMR Chemical Shift Analysis for Definitive Isotopic Labeling Confirmation

Direct detection by ¹⁵N NMR spectroscopy provides unequivocal evidence of isotopic labeling. Although ¹⁵N has a low natural abundance (0.37%) and is an insensitive nucleus, the enrichment in this compound makes its detection feasible. huji.ac.il The ¹⁵N NMR spectrum is expected to show two distinct signals, corresponding to the two chemically non-equivalent nitrogen atoms in the alpha-carboline ring system: the pyrrole-type nitrogen (N-9) and the pyridine-type nitrogen (N-2).

The chemical shifts of these nitrogen atoms are indicative of their electronic environment. Pyrrole-like nitrogens typically resonate in the range of 125-160 ppm, while pyridine-like nitrogens appear further downfield, between 230-330 ppm. science-and-fun.de The observation of signals within these characteristic ranges confirms the presence of the ¹⁵N isotopes in the expected chemical environments, thereby verifying the successful synthesis of the doubly labeled compound.

Table 1: Expected ¹⁵N NMR Chemical Shift Ranges for this compound

Nitrogen Atom Type Expected Chemical Shift Range (ppm)
N-9 Pyrrole-like 125 - 160
N-2 Pyridine-like 230 - 330

Note: Chemical shifts are referenced to liquid NH₃.

Application of ¹H and ¹³C NMR for Structural Elucidation and Isotopic Position Verification

The ¹H NMR spectrum will display the characteristic aromatic proton signals, and the ¹³C NMR spectrum will show the expected number of signals for the 11 carbon atoms of the fused ring system. researchgate.netnih.gov The chemical shifts and coupling patterns in these spectra confirm that the core structure remains intact during the labeling process. scielo.br Furthermore, the coupling between ¹⁵N and directly attached protons or carbons (e.g., ¹J(¹⁵N,¹H) or ¹J(¹⁵N,¹³C)) can provide secondary confirmation of the label's position, although these are often better resolved using multi-dimensional techniques.

Advanced Multi-dimensional NMR Techniques for Comprehensive Structural Assignments (e.g., HMBC, HSQC for coupling with ¹⁵N)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all signals and confirming the precise location of the ¹⁵N labels. Heteronuclear Multiple Bond Correlation (HMBC) is particularly crucial. columbia.edunih.gov The ¹H-¹⁵N HMBC experiment detects long-range couplings (typically over 2 to 4 bonds) between protons and the ¹⁵N nuclei. magritek.comcolumbia.edu

For this compound, this technique allows for the definitive assignment of the labeled positions. For instance, correlations would be expected between the pyrrolic N-H proton (H-9) and the ¹⁵N nucleus at the N-9 position. Similarly, protons on the pyridine (B92270) and benzene (B151609) rings will show long-range correlations to either N-9 or N-2, depending on their proximity. Observing these specific correlations provides incontrovertible proof of the isotopic labeling at the intended atomic positions. While Heteronuclear Single Quantum Coherence (HSQC) correlates nuclei over a single bond, it is often less preferred for ¹H-¹⁵N systems due to potential issues with the chemical exchange of N-H protons. columbia.edumagritek.com

Table 2: Expected Key ¹H-¹⁵N HMBC Correlations in this compound

Proton(s) Correlating Nitrogen Number of Bonds
H-9 N-9 1 (often suppressed, but can appear)
H-1, H-8 N-9 2 or 3
H-1, H-3 N-2 2

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Compositional Verification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the analysis of isotopically labeled compounds, providing precise mass measurements that confirm elemental composition and isotopic enrichment. nih.gov For this compound, HRMS is used to measure the mass of the molecular ion with high accuracy. researchgate.net

The theoretical exact mass of the unlabeled C₁₁H₈N₂ is 168.0687. For the doubly labeled C₁₁H₈¹⁵N₂, the theoretical mass is 170.0628. HRMS can easily distinguish this mass difference and confirm that the measured mass corresponds to the correct elemental formula. nih.gov Moreover, HRMS is critical for determining isotopic purity. researchgate.net By examining the ion cluster around the molecular ion peak, the relative abundances of the unlabeled (M), singly labeled (M+1), and doubly labeled (M+2) species can be quantified, providing a precise measure of the isotopic enrichment.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Quantitative and Qualitative Analysis of Labeled Species

LC-MS combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. ekb.eg This technique is ideal for analyzing this compound in complex matrices and for verifying its chemical purity. The LC step separates the target compound from any starting materials, by-products, or other impurities.

Tandem mass spectrometry (MS/MS) adds another layer of specificity and is used for both qualitative confirmation and quantitative analysis. nih.gov In an MS/MS experiment, the molecular ion of this compound (m/z 170) is selected and fragmented. The resulting fragmentation pattern will be characteristic of the alpha-carboline structure but will show mass shifts for fragments containing one or both ¹⁵N atoms compared to the unlabeled compound. This confirms the identity of the molecule. For quantitative studies, Selected Reaction Monitoring (SRM) can be employed, where specific parent-to-fragment ion transitions are monitored, providing exceptional sensitivity and selectivity for the labeled compound. nih.govfrontiersin.org

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR)) for Molecular Fingerprinting and Characteristic Band Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. americanpharmaceuticalreview.comscirp.org The FTIR spectrum of this compound will be very similar to that of unlabeled alpha-carboline, confirming the presence of the same fundamental structure and functional groups. researchgate.net

Key characteristic bands include N-H stretching, aromatic C-H stretching, and various C=C and C=N stretching vibrations within the fused ring system. mdpi.comnih.gov A reported C=N stretching vibration for alpha-carboline appears at 1611 cm⁻¹. researchgate.net The substitution of ¹⁴N with the heavier ¹⁵N isotope will induce small, predictable shifts to lower wavenumbers (red shifts) for vibrations involving the nitrogen atoms, such as N-H bending and C-N stretching modes. While often subtle, these shifts can provide further evidence of successful isotopic incorporation.

Table 3: Key FTIR Vibrational Bands for the Alpha-Carboline Structure

Vibrational Mode Approximate Wavenumber (cm⁻¹) Notes
N-H Stretch (pyrrole) 3200 - 3500 Sensitive to hydrogen bonding.
Aromatic C-H Stretch 3000 - 3100 Characteristic of the aromatic rings.
C=C and C=N Stretch 1500 - 1650 Includes the pyridine C=N stretch (~1611 cm⁻¹). researchgate.net
C-N Stretch 1250 - 1350 Expected to show a minor shift upon ¹⁵N labeling.

Mechanistic Elucidation Using Alpha Carboline 15n2 As a Tracer

Investigation of Metabolic Transformations and Pathways

The metabolism of alpha-carboline is a complex process involving various enzymatic transformations that can lead to either detoxification or bioactivation. The use of 15N-labeled alpha-carboline is instrumental in tracing these pathways and identifying the resulting metabolites.

Identification and Characterization of 15N-Labeled Metabolites in Biological Systems

The identification and characterization of metabolites derived from alpha-Carboline-15N2 in biological systems are typically performed using advanced analytical techniques, primarily mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS) nih.govfrontiersin.org. The 15N label allows researchers to distinguish between endogenous nitrogen-containing compounds and those derived from the administered this compound, enabling the definitive identification and quantification of its metabolic products. Studies have identified various metabolites, including hydroxylated forms, conjugates (e.g., glucuronides, sulfates), and N-acetylated derivatives frontiersin.orgnih.gov. The precise location of the 15N label within these metabolites can further elucidate the specific metabolic transformations occurring. For instance, the presence of 15N in a conjugated moiety would confirm the intact incorporation of the labeled alpha-carboline structure during conjugation reactions.

Metabolite/Pathway TypeDescription of TransformationKey Enzymes Involved (if known)15N Label FateCitation(s)
Hydroxylated MetabolitesAddition of a hydroxyl group (-OH) to the alpha-carboline ring system.Cytochrome P450 (CYP) enzymesIntact incorporation frontiersin.orgnih.gov
O-Demethylated MetabolitesRemoval of a methyl group from methoxy (B1213986) substituents on the alpha-carboline structure.Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs)Intact incorporation nih.gov
N-Glucuronide ConjugatesConjugation with glucuronic acid at a nitrogen atom.UDP-glucuronosyltransferases (UGTs)Intact incorporation nih.gov
N-Acetylated MetabolitesAcetylation of a nitrogen atom on the alpha-carboline structure.N-acetyltransferases (NAT1, NAT2)Intact incorporation nih.govoup.com
Direct N-SulfonationConjugation with sulfate (B86663) at a nitrogen atom.Sulfotransferases (SULTs)Not detected for AaC nih.gov nih.gov

Tracing In Vitro Biotransformation Routes of this compound

In vitro studies using systems like liver microsomes or S9 fractions are crucial for dissecting the individual enzymatic steps involved in alpha-carboline metabolism. By incubating this compound with these systems, researchers can trace specific biotransformation routes such as oxidative dehydrogenation, O-demethylation, hydroxylation, and conjugation nih.govfrontiersin.org. For example, the 15N label helps confirm that the nitrogen atoms of the alpha-carboline ring remain intact during hydroxylation reactions catalyzed by CYP enzymes or during conjugation with glucuronic acid or sulfate, thereby confirming the metabolic fate of the parent molecule. The specific position of the 15N label can further pinpoint which nitrogen atoms are involved in or affected by these transformations.

Elucidation of Bioactivation and Detoxification Mechanisms via Nitrogen Position-Specific Metabolism

The role of nitrogen atoms in the bioactivation and detoxification of alpha-carboline is a key area of investigation. Bioactivation typically involves the formation of reactive electrophilic intermediates, often through N-oxidation, which can then covalently bind to DNA or proteins, potentially leading to mutagenesis or carcinogenesis oup.comnih.gov. Conversely, detoxification pathways involve the conversion of the compound into more polar, excretable metabolites, often through conjugation reactions. The use of this compound, with specific labeling at nitrogen positions, can delineate whether these nitrogen atoms are directly involved in the formation of reactive species or are merely carried through detoxification pathways. For instance, studies on related heterocyclic amines suggest that N-acetylation and N-sulfonation pathways can play dual roles, contributing to both activation and detoxification depending on the specific compound and enzyme involved nih.govoup.com. The nitrogen position-specific metabolism of this compound can clarify its specific contribution to these processes.

Understanding Molecular Interactions and Binding Events

Beyond metabolism, this compound is utilized to understand how the molecule interacts with critical biological macromolecules, such as DNA and enzymes, providing insights into its mechanisms of action and potential toxicity or therapeutic efficacy.

Insights into DNA Adduct Formation and Interaction Stoichiometry with 15N-Labeled Alpha-Carboline

The interaction of alpha-carboline with DNA is a critical aspect of its genotoxic potential. The formation of DNA adducts occurs when reactive metabolites of alpha-carboline covalently bind to DNA bases. Using 15N-labeled alpha-carboline allows for precise identification and quantification of these adducts, typically employing techniques like liquid chromatography-mass spectrometry (LC-MS) or the 32P-postlabeling assay nih.govwikipedia.org. The 15N label aids in confirming the origin of the adduct from the parent compound. Studies on related heterocyclic aromatic amines (HAAs) indicate that adducts, such as N-(deoxyguanosin-8-yl) derivatives, are formed, and the 15N label helps confirm the nitrogen's incorporation into these lesions nih.govwikipedia.org. Understanding the stoichiometry, i.e., the ratio of alpha-carboline-derived adducts to DNA bases, provides quantitative data on the extent of DNA damage.

Mechanistic Studies of Enzyme Inhibition using 15N-Labeled Ligands

Alpha-carboline derivatives have been investigated for their inhibitory effects on various enzymes, including Glycogen Synthase Kinase 3β (GSK-3β), Anaplastic Lymphoma Kinase (ALK), and Topoisomerase II nih.govcapes.gov.broup.comnih.govfrontiersin.orgthno.orgnih.gov. While the prompt specifically mentions this compound, the general principle applies to 15N-labeled alpha-carboline derivatives used as ligands. The 15N label can be particularly useful in Nuclear Magnetic Resonance (NMR) studies to probe protein-ligand interactions, elucidating binding sites and conformational changes. For instance, studies on GSK-3β inhibitors have identified alpha-carboline derivatives that bind to the ATP pocket nih.govresearchgate.net. Similarly, novel alpha-carboline scaffolds have been designed as ALK inhibitors, with some compounds showing potent inhibition nih.govnih.gov. Alpha-carboline derivatives have also been explored for their ability to inhibit Topoisomerase II, an enzyme crucial for DNA replication and repair nih.govnih.govjscimedcentral.com. The 15N label can enhance the sensitivity and specificity of these binding studies, providing detailed mechanistic insights into enzyme inhibition.

Research Applications and Methodological Advancements with Alpha Carboline 15n2

Development of Quantitative Analytical Standards for Biological Matrices and Environmental Samples

Alpha-Carboline-15N2 is recognized as a stable isotope and a certified reference material, underscoring its role in analytical chemistry lgcstandards.com. Stable isotopes, particularly those incorporating elements like nitrogen (¹⁵N), are critical as internal standards in quantitative analytical methods, especially those employing mass spectrometry nih.gov. The ¹⁵N2 labeling in this compound allows it to be precisely distinguished from its unlabeled counterpart. This characteristic makes it an ideal internal standard for the accurate and precise quantification of alpha-carboline or structurally related compounds within complex biological matrices, such as blood plasma, urine, and tissue samples, as well as in environmental analyses nih.govlgcstandards.comnih.gov. The use of such labeled standards helps to correct for variations that can occur during sample preparation, extraction, ionization, and detection, thereby significantly enhancing the reliability of quantitative results.

Utilization in Quantitative Metabolomics and Flux Analysis Experiments

Metabolic flux analysis (MFA) is a sophisticated technique that utilizes stable isotopes, including ¹⁵N, to trace metabolic pathways and quantify the rates of biochemical reactions within biological systems mdpi.comcreative-proteomics.comosti.gov. While specific research findings detailing the direct use of this compound in metabolomics or flux analysis studies were not identified in the available literature, the compound's isotopic labeling positions it as a potential tracer for such investigations. If alpha-carboline or its derivatives are involved in cellular metabolism, this compound could be employed to track its metabolic fate, quantify its turnover rates, and elucidate its contribution to specific metabolic pathways. This would provide dynamic insights into cellular metabolic activity, aiding in the understanding of biological processes and disease mechanisms.

Application as a Probe for In Vitro Cellular Uptake and Distribution Studies

Isotopically labeled compounds are indispensable tools for investigating cellular processes, including the uptake, distribution, and intracellular localization of molecules nih.govresearchgate.net. This compound can serve as a valuable probe in in vitro cellular studies. By introducing this labeled compound into cell cultures, researchers can monitor its entry into cells and track its movement and distribution within different cellular compartments. The ¹⁵N2 isotopic signature allows for sensitive detection and quantification of the compound, typically using mass spectrometry. This application provides detailed information on cellular uptake mechanisms, intracellular compartmentalization, and tissue distribution patterns, which is crucial for understanding the biological interactions of alpha-carboline-related compounds.

Structure-Activity Relationship (SAR) Studies Informed by Isotopic Probes

Isotopic labeling can play a supporting role in structure-activity relationship (SAR) studies, which aim to correlate a compound's chemical structure with its biological activity. While isotopic labeling itself does not directly define the SAR, it can provide critical contextual data. For example, using an isotopically labeled compound like this compound can help researchers understand the metabolic stability or pharmacokinetic profile of a lead compound within a series of derivatives. Such information can indirectly inform SAR by revealing whether differences in biological activity are attributable to intrinsic potency or variations in metabolism and distribution, thereby guiding further structural modifications.

Advancements in High-Throughput Screening Methodologies using Labeled Compounds

High-throughput screening (HTS) methodologies are fundamental for the rapid evaluation of large compound libraries in drug discovery and biological research evotec.comselvita.combmglabtech.com. Labeled compounds, including those with stable isotopes, can significantly enhance HTS by enabling sensitive and specific detection methods, particularly those relying on mass spectrometry. Although specific HTS assays employing this compound were not identified in the provided literature, its isotopic nature makes it amenable to such applications. For instance, it could be utilized in screening assays designed to identify compounds that modulate the metabolism or binding of alpha-carboline, where its isotopic signature would facilitate precise quantification and discrimination from endogenous substances or other tested compounds.

Future Directions and Emerging Research Perspectives for Alpha Carboline 15n2

Integration with Advanced Spectroscopic and Imaging Modalities

Future research will increasingly leverage cutting-edge spectroscopic and imaging techniques to elucidate the precise behavior of alpha-Carboline-15N2 within biological environments. Single-cell mass spectrometry, for instance, holds promise for tracking the compound's uptake, intracellular localization, and metabolic transformations at an unprecedented resolution. By analyzing mass shifts and isotopic enrichment patterns, researchers can map the compound's journey through individual cells, identifying specific organelles or cellular compartments it interacts with. Similarly, advanced nuclear magnetic resonance (NMR) techniques, particularly those employing ¹⁵N labeling, can provide detailed structural insights into this compound's interactions with biomolecules, such as proteins or nucleic acids, revealing binding sites and conformational changes. High-resolution imaging modalities, potentially enhanced by the isotopic signature of ¹⁵N, could further enable the visualization of this compound distribution in tissues and complex cellular architectures.

Spectroscopic/Imaging ModalityPotential Measurement for α-Carboline-15N2Expected Insight GainedRole of ¹⁵N Labeling
Single-cell Mass SpectrometryIsotopic enrichment ratios, Mass shiftsCellular localization, metabolic flux, intracellular concentrationEnables precise quantification and tracing of the compound's fate
Advanced NMR SpectroscopyChemical shifts, Coupling constants, Relaxation ratesMolecular structure, binding interactions, conformational dynamicsProvides distinct spectral signals for tracking and structural elucidation
High-Resolution Imaging (e.g., Cryo-EM, Super-resolution Microscopy)Signal intensity, Spatial distribution, Molecular complex formationTissue/cellular distribution, interaction partners, structural contextCan aid in signal detection and differentiation, especially when combined with specific labeling strategies

Computational Chemistry and Molecular Dynamics Simulations of ¹⁵N-Labeled Alpha-Carboline Systems

Computational approaches will be instrumental in predicting and understanding the behavior of this compound at the molecular level. Molecular dynamics (MD) simulations can model the compound's conformational landscape, its diffusion in cellular environments, and its interactions with target macromolecules over time. The ¹⁵N label can serve as a tracer within these simulations, allowing for the tracking of specific atomic movements and the detailed analysis of energy landscapes. Quantum mechanics/molecular mechanics (QM/MM) methods can further refine these studies by providing high-accuracy calculations for specific reaction steps or binding events involving this compound. By integrating experimental data with computational predictions, researchers can gain a deeper understanding of structure-activity relationships and predict the efficacy of novel alpha-carboline derivatives.

Simulation TypePotential Predicted Outcome for ¹⁵N-α-CarbolineBenefit of ¹⁵N Labeling
Molecular Dynamics (MD)Conformational stability, Diffusion rates, Solvent interactionsTracing atom movement, analyzing dynamic pathways
QM/MM SimulationsBinding affinities, Transition states, Reaction mechanismsEnhancing accuracy for specific bond formations or interactions
Molecular DockingPredicted binding poses, Interaction energiesIdentifying potential molecular targets and binding modes
Coarse-grained MDLarge-scale cellular processes, Membrane interactionsSimulating complex cellular environments and interactions

Development of Novel Isotopic Labeling Strategies and Complex Derivatives

The synthesis of this compound itself represents an ongoing area of development. Future research will focus on creating more efficient, regioselective, and cost-effective methods for introducing ¹⁵N labels at specific positions within the alpha-carboline structure. This precision in labeling is crucial for unambiguous tracking in complex biological experiments. Furthermore, the development of novel alpha-carboline derivatives, potentially incorporating ¹⁵N labels, is anticipated. These derivatives could be designed for enhanced targeting to specific tissues or cellular components, improved pharmacokinetic properties, or suitability for advanced imaging applications, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT), if radioactive isotopes are also considered in conjunction with ¹⁵N studies.

Labeling Strategy/Derivative TypePotential Labeling Site(s)Anticipated Application/Benefit
¹⁵N-Enrichment SynthesisPyridine (B92270) nitrogen, Indole (B1671886) nitrogen, Amine substituentsFundamental for tracing metabolic fate and interaction studies
Site-Specific ¹⁵N LabelingPrecisely targeted nitrogen atomsEnhanced specificity in mechanistic studies, improved NMR resolution
¹⁵N-Labeled ConjugatesAttached to targeting moieties (e.g., peptides, antibodies)Targeted delivery and imaging within specific cellular populations
¹⁵N-Labeled ProdrugsIncorporated into inactive precursor formsControlled release and activation at target sites

Expansion of Mechanistic Studies to Undiscovered Biological Targets and Pathways

Alpha-carboline derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects frontiersin.orgnih.govresearchgate.net. Future research will aim to expand the mechanistic understanding of this compound by identifying previously unknown biological targets and elucidating its role in diverse cellular pathways. The ¹⁵N label will be indispensable for tracing the compound's metabolic fate and identifying its direct molecular interactors through techniques like affinity pull-downs followed by mass spectrometry. This approach will allow researchers to pinpoint specific enzymes, receptors, or signaling molecules that this compound modulates, thereby uncovering novel therapeutic avenues or explaining its observed bioactivities.

Potential Biological Target ClassHypothesized Affected Pathway(s)Methodological Approach with ¹⁵N-α-CarbolineExpected Outcome
KinasesCell cycle regulation, Signal transductionAffinity pull-down assays followed by MS, ¹⁵N-NMRIdentification of direct kinase targets and binding modes
Transcription FactorsGene expression modulation¹⁵N-based protein-DNA binding assays, Metabolomic profilingUncovering transcriptional targets and downstream effects
Enzymes in Metabolic PathwaysEnergy metabolism, Biosynthesis¹⁵N-tracer studies in cell cultures, Flux analysis via MSElucidating metabolic roles and pathway modulation
Ion Channels/TransportersCellular homeostasis, Signaling¹⁵N-labeled compound interaction studies with purified channelsCharacterizing direct effects on ion transport and cellular excitability

Role of this compound in Systems Biology and Multi-Omics Research

Integrating the study of this compound into a systems biology framework will provide a holistic understanding of its impact on cellular and organismal physiology. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can map how this compound influences cellular networks. ¹⁵N labeling is particularly valuable here, as it enables quantitative tracking of metabolic fluxes and protein-ligand interactions within these multi-omics datasets. For example, changes in gene expression or protein abundance observed in transcriptomic or proteomic studies could be directly correlated with the metabolic fate or target engagement of ¹⁵N-labeled this compound, as revealed by metabolomics and mass spectrometry. This integrated approach will facilitate the identification of key regulatory nodes and emergent properties of biological systems in response to alpha-carboline treatment.

Omics LayerIntegration Point with ¹⁵N-α-CarbolineInformation Provided by ¹⁵N LabelPotential Insight
GenomicsGenetic variations affecting metabolismIndirect (e.g., gene variants influencing transporter expression)Understanding inter-individual variability in response
TranscriptomicsGene expression changesCorrelation with compound uptake/metabolismIdentifying transcriptional responses to compound presence
ProteomicsProtein abundance, Post-translational modificationsProtein-ligand complex formation, Changes in target protein levelsQuantifying target engagement and downstream protein effects
MetabolomicsMetabolic flux, Pathway activityDirect tracing of ¹⁵N through metabolic pathwaysMapping metabolic reprogramming and compound biotransformation
Systems BiologyNetwork analysis, Pathway modelingQuantitative data for model parameterizationPredicting system-level responses and identifying critical control points

Q & A

Q. Q. How can researchers design collaborative studies to explore α-Carboline-<sup>15</sup>N2’s mechanism of action across disciplines?

  • Methodological Answer :
  • Milestone Planning : Define objectives (e.g., structural biology, in vivo efficacy) with timelines.
  • Task Allocation : Assign roles (synthesis, bioassays, computational modeling) based on expertise.
  • Conflict Resolution : Predefine protocols for reconciling interdisciplinary data discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.